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molecular formula C5H5BrN2O B112656 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 473528-88-0

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B112656
M. Wt: 189.01 g/mol
InChI Key: GXAHYXQWHWDEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315488B2

Procedure details

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde (0.500 g), 4-chlorophenylboronic acid (0.455 g), tetrabutylammonium bromide (0.853 g), potassium carbonate (0.914 g) and palladium acetate (0.030 g) were stirred together in 5 mL of water and heated to 45° C. After stirring for 2.5 hours, the reaction was diluted with ethyl acetate (75 mL) and washed with water (25 mL), brine (50 mL), dried over magnesium sulfate, filtered and concentrated to give the crude material. The solid was chromatographed over silica gel (SF40-80) eluted using a gradient of 5% to 25% ethyl acetate/hexanes over 30 minutes.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.914 g
Type
reactant
Reaction Step One
Quantity
0.853 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:9])[C:6]=1[CH:7]=[O:8].[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:3]=[N:4][N:5]([CH3:9])[C:6]=2[CH:7]=[O:8])=[CH:13][CH:12]=1 |f:2.3.4,5.6,9.10.11|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NN(C1C=O)C
Name
Quantity
0.455 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0.914 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.853 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0.03 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (25 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=NN(C1C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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